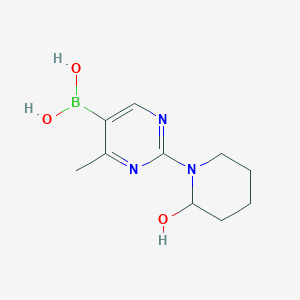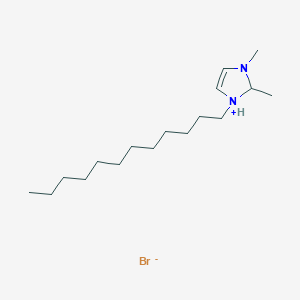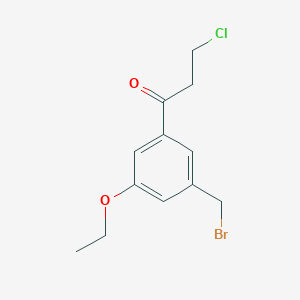
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by chlorination and ethoxylation. For instance, the bromination can be carried out using bromine in carbon tetrachloride, followed by chlorination using thionyl chloride . The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or carboxylic acid derivative .
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The ethoxy group may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
- 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(3-Ethoxyphenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-5-methoxyphenyl)-3-chloropropan-1-one
Comparison: 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which can participate in various substitution reactions, and the ethoxy group, which can enhance solubility and reactivity . Compared to its analogs, this compound may offer distinct advantages in terms of reactivity and application potential .
Propriétés
Formule moléculaire |
C12H14BrClO2 |
|---|---|
Poids moléculaire |
305.59 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-11-6-9(8-13)5-10(7-11)12(15)3-4-14/h5-7H,2-4,8H2,1H3 |
Clé InChI |
CXWJZQUETCQOJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(=O)CCCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


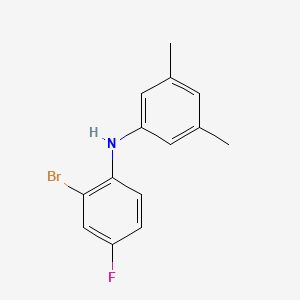
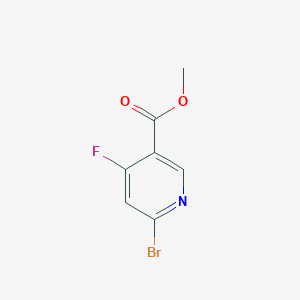
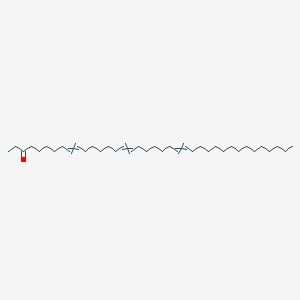
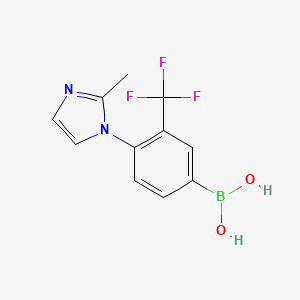
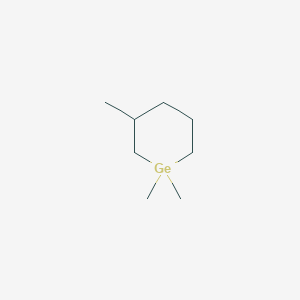
![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)
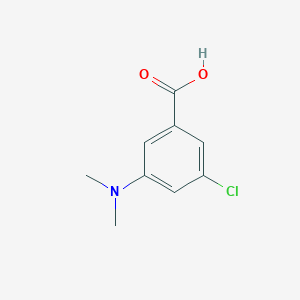
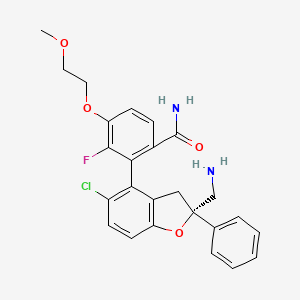
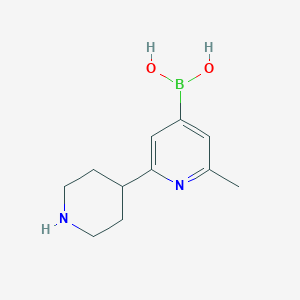
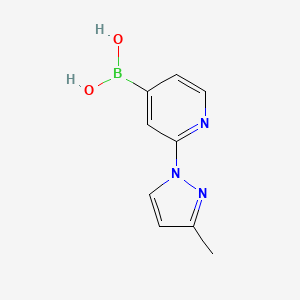
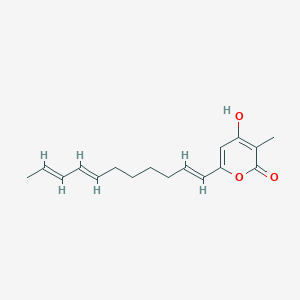
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
